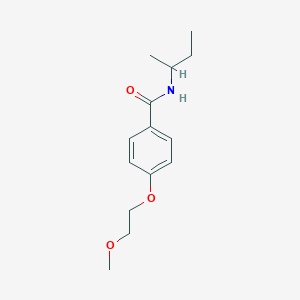
1,3,5-(4-phenoxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-(4-phenoxyphenyl)benzene is a useful research compound. Its molecular formula is C42H30O3 and its molecular weight is 582.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 582.21949481 g/mol and the complexity rating of the compound is 696. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Chemistry and Electromagnetic Properties :
- Star-shaped poly(1,2-phenylenevinylene)s substituted with multiple pendant phenoxyls, including derivatives of 1,3,5-(4-phenoxyphenyl)benzene, have been synthesized. These polyradicals exhibit high-spin states at low temperatures and show enhanced ferromagnetic behavior with higher molecular weights. The 1,3,5-benzene core acts as an effective magnetic coupler, aligning the spins of the pendant phenoxyls through the star-shaped pi-conjugated backbone (Nishide, Miyasaka, & Tsuchida, 1998).
Surface Covalent Organic Frameworks :
- A novel covalent organic framework (COF) was formed on an Au(111) surface through polyester condensation involving 1,3,5-tris(4-hydroxyphenyl)benzene. This COF features an array of hexagonal cavities, approximately 2 nm in size, and was characterized in situ by variable temperature STM and XPS (Marele et al., 2012).
Electrochemical Properties and Radical Formation :
- The electrochemical oxidation of 4,4',4''-(1,3,5-Benzenetriyl)tris(2,6-di-tert-butylphenol), related to this compound, leads to the generation of phenoxyl mono-, di-, and triradicals. These radicals demonstrate a stepwise formation and exhibit quartet and triplet ground states for the tri- and diradical, respectively, as confirmed by SQUID measurement (Nishide, Doi, Oyaizu, & Tsuchida, 2001).
Sensing and Capture of Picric Acid :
- A fluorescent chemo-sensor based on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene was developed for highly selective and remarkable fluorescence quenching in the presence of picric acid. This sensor's selectivity was investigated using various spectroscopic techniques, demonstrating multiple hydrogen bonds, π–π interactions, and electrostatic interactions between the sensor and picric acid (Vishnoi, Sen, Patwari, & Murugavel, 2015).
Synthesis and Crystal Structure Analysis :
- The crystal structure of 1,3,5-tris[4-(phenylethynyl)phenyl]benzene has been studied, showing a
Catalytic Applications in Organic Reactions :
- Benzene-1,3,5-triyl triformate, a compound related to this compound, has been used as an efficient CO source in carbonylation reactions. Its synthesis from phloroglucinol demonstrates its potential as a reusable material for synthetic applications in organic chemistry (Jiang, Qi, & Wu, 2016).
Electrochemical and Spectral Properties of Polymers :
- Symmetric monomers based on 1,3,5-tris(aryl)benzenes and their polymers, including those related to this compound, show interesting electrochemical and spectral properties. These polymers are synthesized via electropolymerization and exhibit higher conductivity and stability, particularly those with hydroxy groups (Idzik et al., 2010).
Formation of Crystalline Covalent Organic Frameworks :
- The condensation of certain compounds with 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene, structurally related to this compound, leads to the formation of crystalline covalent organic frameworks (COFs). These COFs are highly crystalline, chemically and thermally stable, and exhibit permanent porosity, expanding the scope of possibilities for porous materials (Uribe-Romo et al., 2011).
Propiedades
IUPAC Name |
1,3,5-tris(4-phenoxyphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O3/c1-4-10-37(11-5-1)43-40-22-16-31(17-23-40)34-28-35(32-18-24-41(25-19-32)44-38-12-6-2-7-13-38)30-36(29-34)33-20-26-42(27-21-33)45-39-14-8-3-9-15-39/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDVBQFDDXRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-benzoyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4551030.png)
![2-methyl-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4551036.png)
![2-(4-nitrophenyl)-1-[4-(4-pyridinylmethyl)phenyl]-5,6,7,8-tetrahydro-4(1H)-quinazolinethione](/img/structure/B4551057.png)
![3-allyl-5-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4551058.png)

![4-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B4551082.png)
![2-({3-[(3-Nitrophenyl)carbamoyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B4551099.png)

![2-methyl-1-[4-(1-pyrrolidinylmethyl)benzoyl]indoline](/img/structure/B4551113.png)

![4-{[(butylamino)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4551122.png)
![N-(3-{[4-(acetylamino)benzoyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B4551134.png)
![methyl (2-chloro-4-{(1Z)-2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-6-methoxyphenoxy)acetate](/img/structure/B4551142.png)
![4-methyl-N-{2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4551144.png)
